molecular formula C7H8ClNO3S B13574340 2-Amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid

2-Amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid

Cat. No.: B13574340
M. Wt: 221.66 g/mol
InChI Key: CJKDRHWYVPAMBQ-UHFFFAOYSA-N
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Description

2-Amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid is an organic compound with the molecular formula C7H8ClNO3S This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorinated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid typically involves multi-step organic reactions. One common method includes the chlorination of thiophene followed by the introduction of amino and hydroxyl groups through subsequent reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the chlorine atom can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the chlorinated thiophene ring can participate in hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-bromothiophen-2-yl)-3-hydroxypropanoic acid
  • 2-Amino-3-(4-fluorothiophen-2-yl)-3-hydroxypropanoic acid
  • 2-Amino-3-(4-methylthiophen-2-yl)-3-hydroxypropanoic acid

Uniqueness

2-Amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

2-amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid

InChI

InChI=1S/C7H8ClNO3S/c8-3-1-4(13-2-3)6(10)5(9)7(11)12/h1-2,5-6,10H,9H2,(H,11,12)

InChI Key

CJKDRHWYVPAMBQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Cl)C(C(C(=O)O)N)O

Origin of Product

United States

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